
(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride
Descripción general
Descripción
Fluorinated compounds like “®-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride” are often used in medicinal chemistry due to the unique properties of fluorine. The presence of fluorine can influence the compound’s reactivity, stability, and biological activity .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of other functional groups with fluorine. The exact method would depend on the structure of the specific compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These methods can provide information about the compound’s geometry, electronic structure, and other physical properties .Chemical Reactions Analysis
The reactivity of a compound can be influenced by many factors, including its molecular structure and the presence of functional groups. Fluorine is highly electronegative, which can affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Vascular Actions of Calcimimetics : A study by Thakore and Ho (2011) discusses the calcimimetic, (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, known as cinacalcet. This compound, which activates Ca2+‐sensing receptors (CaR) in parathyroid glands, is utilized in treating hyperparathyroidism. Interestingly, the study explores its potential modulatory effect on vascular tone due to its action on CaR in perivascular nerves or endothelial cells (Thakore & Ho, 2011).
Crystalline Structure Study : Mande, Ghalsasi, and Arulsamy (2015) investigate the formation of helical structures in salts derived from similar compounds, such as racemic ligand rac-1-(4-fluorophenyl)ethylamine. They found that these structures are formed through inter-ionic H-bonding interactions, indicating the utility of these compounds in understanding molecular interactions and crystal formation (Mande, Ghalsasi, & Arulsamy, 2015).
Fluorination of Hydroxy-compounds : Research by Bergmann and Cohen (1970) looks at the application of a related compound, (1,1,2-trifluoro-2-chloroethyl)-diethylamine, for fluorinating hydroxy-compounds. This demonstrates the compound's relevance in synthetic chemistry, particularly in introducing fluorine atoms into complex molecules (Bergmann & Cohen, 1970).
Analyzing Conformers of Related Compounds : Mayorkas et al. (2016) studied 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) conformers, revealing the presence of different structures through vibrational spectroscopy and quantum chemical calculations. This research is significant for understanding molecular geometry and behavior in fluorinated compounds (Mayorkas et al., 2016).
Antimicrobial and Antifungal Activity : Pejchal et al. (2015) synthesized and studied the properties of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating their potential in antimicrobial and antifungal applications. This indicates the utility of fluorine-containing compounds in the development of new pharmaceuticals (Pejchal et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


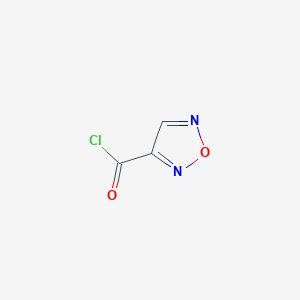
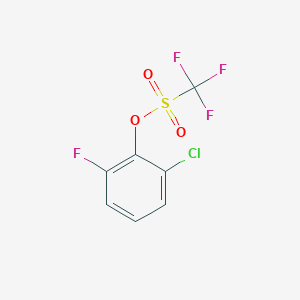
![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)
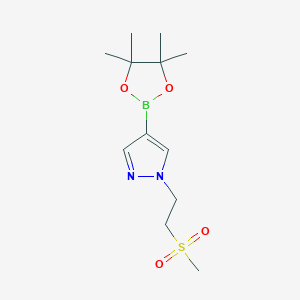

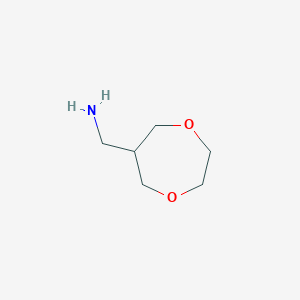




![Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1433361.png)
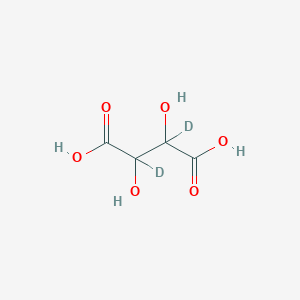
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)

